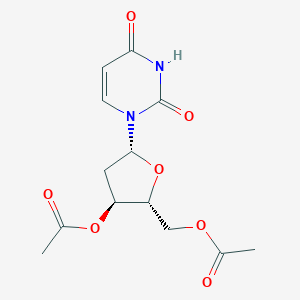

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hydroxypropranolol ist ein Metabolit von Propranolol, einem nicht-selektiven Beta-Adrenorezeptor-Antagonisten. Propranolol wird hauptsächlich in der Leber metabolisiert, wobei die Cytochrom-P450-Isoform 2D6 die Ringhydroxylierung und die Bildung von 5-Hydroxypropranolol und verwandten Metaboliten steuert . Diese Verbindung behält einige der pharmakologischen Eigenschaften von Propranolol bei und ist in verschiedenen wissenschaftlichen Forschungsbereichen von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hydroxypropranolol beinhaltet typischerweise die Hydroxylierung von Propranolol. Eine Methode beinhaltet die Verwendung von Cytochrom-P450-Enzymen, insbesondere CYP2D6, die die Hydroxylierung des Naphthylrings von Propranolol katalysieren . Ein anderer Ansatz beinhaltet die Verwendung unspezifischer Peroxygenasen (UPOs), die die selektive Oxyfunktionalisierung von C-H-Bindungen katalysieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Hydroxypropranolol kann biokatalytische Prozesse unter Verwendung von gentechnisch veränderten Enzymen beinhalten, um eine hohe Regioselektivität und Ausbeute zu erzielen. Beispielsweise wurde ein entwickeltes UPO aus Agrocybe aegerita verwendet, um 5-Hydroxypropranolol effizient mit hoher Regioselektivität und katalytischer Effizienz zu synthetisieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Hydroxypropranolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann auftreten, was zur Bildung von Chinonen führt.

Glucuronidierung: Dies ist ein wichtiger Stoffwechselweg, bei dem die Hydroxygruppe mit Glucuronsäure konjugiert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Glucuronidierung: Diese Reaktion beinhaltet typischerweise Uridin-5'-diphospho-glucuronsäure (UDPGA) als Glucuronsäure-Donor und wird durch UDP-Glucuronosyltransferasen (UGTs) katalysiert.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Glucuronidierung: Bildung von 5-Hydroxypropranolol-Glucuronid.

Wissenschaftliche Forschungsanwendungen

5-Hydroxypropranolol hat verschiedene wissenschaftliche Forschungsanwendungen:

Industrie: In der Entwicklung von biokatalytischen Verfahren zur Herstellung von hydroxylierten Metaboliten verwendet.

Wirkmechanismus

5-Hydroxypropranolol übt seine Wirkung aus, indem es an Beta-Adrenorezeptoren bindet, ähnlich wie Propranolol. Diese Bindung hemmt die Aktivierung der Adenylatcyclase, was zu einer Abnahme des cAMP-Spiegels und einer anschließenden Reduktion der Protein-Kinase-A-Aktivität führt . Dies führt zu einer verringerten Herzfrequenz, Myokardkontraktilität und Blutdruck .

Wissenschaftliche Forschungsanwendungen

5-hydroxy Propranolol has several scientific research applications:

Wirkmechanismus

5-hydroxy Propranolol exerts its effects by binding to beta-adrenergic receptors, similar to propranolol. This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity . This results in decreased heart rate, myocardial contractility, and blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxypropranolol: Ein weiterer hydroxylierter Metabolit von Propranolol mit ähnlicher Betablocker-Aktivität.

7-Hydroxypropranolol: Ein weiterer Metabolit mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit

5-Hydroxypropranolol ist einzigartig in seiner spezifischen Hydroxylierungsstelle am Naphthylring, was seine pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu anderen hydroxylierten Metaboliten beeinflussen kann .

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLQOCSQUSRPDH-HOSYDEDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427739 |

Source

|

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-62-1 |

Source

|

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)

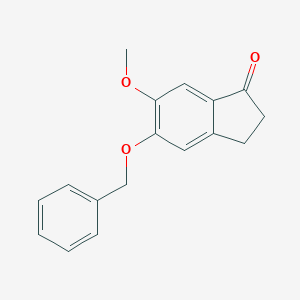

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)